1-methyl-7-(piperidin-1-yl)-8H-naphtho[2,3-a]phenoxazine-8,13(14H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-METHYL-7-(PIPERIDIN-1-YL)-13,14-DIHYDRO-8H-5-OXA-14-AZAPENTAPHENE-8,13-DIONE is a complex heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology. This compound is characterized by its unique structural framework, which includes a piperidine ring fused with a pentaphene core, making it a subject of extensive research for its potential therapeutic applications.
Preparation Methods
The synthesis of 1-METHYL-7-(PIPERIDIN-1-YL)-13,14-DIHYDRO-8H-5-OXA-14-AZAPENTAPHENE-8,13-DIONE involves multiple steps, typically starting with the formation of the core pentaphene structureThe reaction conditions often require the use of catalysts such as palladium or copper to facilitate the formation of the desired bonds . Industrial production methods may involve optimizing these synthetic routes to enhance yield and purity while minimizing byproducts.
Chemical Reactions Analysis
1-METHYL-7-(PIPERIDIN-1-YL)-13,14-DIHYDRO-8H-5-OXA-14-AZAPENTAPHENE-8,13-DIONE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced derivatives.
The major products formed from these reactions depend on the specific reagents and conditions used, but they generally include various oxidized, reduced, or substituted derivatives of the original compound.
Scientific Research Applications
1-METHYL-7-(PIPERIDIN-1-YL)-13,14-DIHYDRO-8H-5-OXA-14-AZAPENTAPHENE-8,13-DIONE has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 1-METHYL-7-(PIPERIDIN-1-YL)-13,14-DIHYDRO-8H-5-OXA-14-AZAPENTAPHENE-8,13-DIONE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, inhibiting their activity and thereby exerting its therapeutic effects. The pathways involved often include signal transduction cascades that regulate cellular processes like proliferation, apoptosis, and differentiation .
Comparison with Similar Compounds
1-METHYL-7-(PIPERIDIN-1-YL)-13,14-DIHYDRO-8H-5-OXA-14-AZAPENTAPHENE-8,13-DIONE can be compared with other similar compounds, such as:
Pyrazolo[3,4-d]pyrimidine derivatives: These compounds also exhibit significant biological activity and are used in cancer treatment.
Pyrrolo[2,3-d]pyrimidine derivatives: Known for their role in synthesizing novel heterocyclic systems with potential therapeutic applications.
Piperidine derivatives: These compounds are widely studied for their pharmacological properties, including their use as enzyme inhibitors.
The uniqueness of 1-METHYL-7-(PIPERIDIN-1-YL)-13,14-DIHYDRO-8H-5-OXA-14-AZAPENTAPHENE-8,13-DIONE lies in its specific structural configuration, which imparts distinct chemical and biological properties, making it a valuable compound for various scientific and industrial applications.
Properties
Molecular Formula |
C26H22N2O3 |
---|---|
Molecular Weight |
410.5 g/mol |
IUPAC Name |
1-methyl-7-piperidin-1-yl-14H-naphtho[3,2-a]phenoxazine-8,13-dione |
InChI |
InChI=1S/C26H22N2O3/c1-15-8-7-11-19-23(15)27-24-20(31-19)14-18(28-12-5-2-6-13-28)21-22(24)26(30)17-10-4-3-9-16(17)25(21)29/h3-4,7-11,14,27H,2,5-6,12-13H2,1H3 |
InChI Key |
UIEJUCDEPBPEAM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=CC=C1)OC3=C(N2)C4=C(C(=C3)N5CCCCC5)C(=O)C6=CC=CC=C6C4=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.